

Delanzomib boronic acid proteasome inhibitor

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Compound Focus: Delanzomib

CAS No.: 847499-27-8

Cat. No.: S549048

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Core Profile & Clinical Trial Data

Aspect	Details
Drug Type	Small molecule, orally active [1] [2]
Mechanism of Action	Reversible inhibitor of the chymotrypsin-like ($\beta 5$) activity of the 20S proteasome subunit; also inhibits caspase-like ($\beta 1$) activity [3] [1]
Key Preclinical Finding	Potent suppressor of RANKL-mediated osteoclastogenesis, potentially greater than bortezomib [1]
Highest Clinical Phase	Phase II (development for multiple myeloma discontinued) [3] [4]

Trial Description	Dosing Regimen	Key Efficacy Results	Key Safety Results
Phase I/II in Relapsed/Refractory Multiple Myeloma [3]	Days 1, 8, 15 of a 28-day cycle (MTD: 2.1 mg/m² IV)	At MTD (n=47): 9% Partial Response , 55% Stable Disease; Median Time to Progression: 2.5 months [3]	Most common AEs: nausea, vomiting, anorexia, fatigue, pyrexia; Grade 3/4: thrombocytopenia (53%), neutropenia (23%); Peripheral

Trial Description	Dosing Regimen	Key Efficacy Results	Key Safety Results
			Neuropathy: 21% (limited to Grades 1/2) [3]
Phase I in Advanced Solid Tumors or Multiple Myeloma [1]	Days 1, 4, 8, 11 of a 21-day cycle (MTD: 1.5 mg/m ² IV)	Proteasome inhibition in blood: 45.4% at MTD [1]	Dose-limiting toxicity: severe skin rash (53% any grade, 31% grade ≥3); No significant peripheral neuropathy [1]

Preclinical Applications & Synergistic Combinations

Preclinical studies reveal **delanzomib**'s potential beyond multiple myeloma, particularly in sensitizing cancer cells to chemotherapy.

Disease Model	Combination Agent	Key Findings & Proposed Mechanism
Breast Cancer [5] [6]	Doxorubicin (Dox)	Induced synergistic cell death; enhanced Dox-induced phosphorylation of p38/JNK and expression of p53 target proteins (p21, p27, NOXA, PUMA) [5] [6]
Medulloblastoma [7]	Cisplatin	Showed synergistic apoptotic effect; efficacy linked to induction of reactive oxygen species (ROS) and involvement of the p53 protein family [7]
Rheumatoid Arthritis (CIA Model) [8]	Adalimumab	Combined treatment drastically ameliorated arthritis; delanzomib reduced TNF- α and slowed adalimumab elimination by increasing FcRn levels [8]
Systemic Lupus Erythematosus (SLE Model) [2]	(Monotherapy)	Ameliorated disease symptoms and glomerulonephritis; reduced frequencies of antibody-secreting cells and pro-inflammatory cytokines [2]

Experimental Protocol: Synergism in Breast Cancer Cells

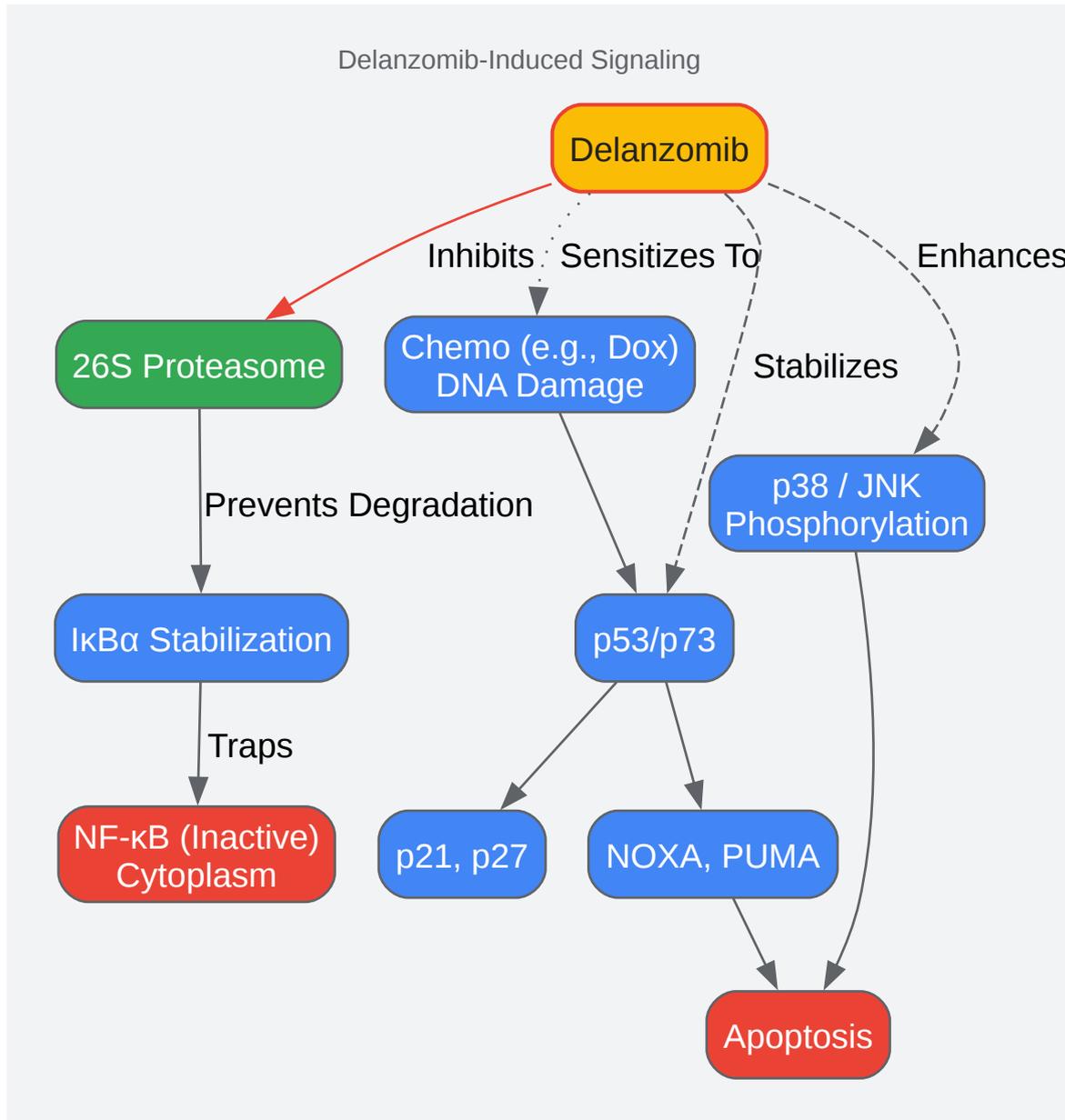
The following detailed methodology is adapted from the 2019 study by Wang et al. investigating **delanzomib** and doxorubicin in breast cancer [5] [6].

- **Cell Lines and Culture:** A panel of eight human breast cancer cell lines (e.g., MCF-7, MDA-MB-231, SK-BR-3) representing different subtypes (ER/PR+, HER2+, triple-negative) were used. Cells were cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in 5% CO₂ [5].
- **Cell Viability Assay (CCK-8)**
 - Cells were seeded in 96-well plates at 5 x 10³ cells/well and incubated for 24 hours.
 - Treatments were added for 72 hours: **delanzomib** alone, doxorubicin alone, or the two drugs in combination at fixed concentration ratios.
 - After treatment, 10 µL of CCK-8 reagent was added to each well, followed by incubation for 1-4 hours.
 - The absorbance was measured at 450 nm, and the data were used to generate dose-response curves and calculate IC₅₀ values [5].
- **Drug Combination Analysis**
 - The Combination Index (CI) was calculated using the method of Chou and Talalay, analyzed with CompuSyn software.
 - A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism [5].
- **Immunoblotting Analysis**
 - After treatment, cells were lysed using RIPA buffer containing protease and phosphatase inhibitors.
 - Protein lysates were separated by SDS-PAGE and transferred to membranes.
 - Membranes were blocked and then incubated with primary antibodies against targets of interest (e.g., PARP, Caspase-3, p38, JNK, p53, p21, NOXA, PUMA), followed by incubation with HRP-conjugated secondary antibodies.
 - Protein bands were visualized using enhanced chemiluminescence, with α-Tubulin serving as a loading control [5].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes findings from multiple sources to illustrate the key signaling pathways affected by **delanzomib** in cancer cells, particularly in the context of combination therapy with

chemotherapeutic agents like doxorubicin [5] [6] [7].



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> **Delanzomib** inhibits the proteasome, preventing IκBα degradation and sequestering NF-κB. It also stabilizes p53 and enhances chemotherapy-induced MAPK signaling and pro-apoptotic protein expression, leading to synergistic cell death.

Conclusion for Researchers

While **delanzomib**'s clinical development for multiple myeloma was discontinued, its strong preclinical rationale and unique properties, such as oral bioavailability and potent osteoclast suppression, make it a valuable candidate for **drug repurposing**. Promising avenues include:

- **Overcoming Chemoresistance:** Its demonstrated synergy with standard chemotherapeutics (like doxorubicin and cisplatin) in solid tumors [5] [7] and hematologic malignancies [1] warrants further investigation.
- **Non-Oncologic Applications:** Its efficacy in preclinical models of autoimmune diseases like RA and SLE [2] [8] suggests a potential application in immunology.

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